molecular formula C12H7ClF5N3O B2630865 5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 158712-19-7

5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2630865
CAS RN: 158712-19-7
M. Wt: 339.65
InChI Key: CVRUWZCPJBCYJD-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C12H7ClF5N3O and a molecular weight of 339.65 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with various functional groups. These include a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and a carboxamide group at the 4-position. The nitrogen atom at the 1-position is bonded to a 2,4-difluorophenyl group .

Scientific Research Applications

Antitumor Activities

Research has shown that certain pyrazole derivatives exhibit significant antitumor activities. For instance, a study by Xin (2012) synthesized a novel compound, demonstrating its effective inhibition against some cancer cell lines. This indicates the potential of pyrazole derivatives, including the mentioned chemical, in cancer treatment research (Z. Xin, 2012).

Insecticidal Activities

Pyrazole derivatives have also been explored for their insecticidal properties. Wu et al. (2017) designed and synthesized novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, showing good insecticidal activities against several lepidopteran pests and broad-spectrum activity against dipterous insects. This research suggests the utility of such compounds in developing alternative insecticides for agricultural pest management (Wu et al., 2017).

Synthesis Methodologies

The compound serves as a key intermediate in various synthesis methodologies aimed at producing a wide range of pyrazole derivatives. Prabakaran, Khan, and Jin (2012) reported an efficient synthesis approach for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, highlighting the compound's role in generating derivatives with potential biological activities (K. Prabakaran, F. Khan, & J. Jin, 2012).

Antimicrobial Screening

Pyrazole derivatives, including the chemical , have been evaluated for their antimicrobial efficacy. Idrees et al. (2020) synthesized a series of derivatives and conducted in vitro antibacterial activity screening against pathogenic bacteria, such as S. aureus and E. coli. This underscores the compound's potential in the development of new antimicrobial agents (M. Idrees et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved information. Its potential applications in scientific research suggest it could interact with various biological targets.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved information. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF5N3O/c1-21-10(13)8(9(20-21)12(16,17)18)11(22)19-7-3-2-5(14)4-6(7)15/h2-4H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRUWZCPJBCYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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